2H-chromen-5-amine
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Overview
Description
Mechanism of Action
Target of Action
2H-chromen-5-amine, a type of chromene, is an important oxygen heterocycle Chromenes, in general, have been found to interact with a variety of biological targets due to their aromatic, planar, and lipophilic nature .
Mode of Action
It is known that the 2h-chromen-2-one ring can interact with different biological antigens because of its aromatic, planar, and lipophilic nature . The lactone group of coumarin enables the molecule to form strong polar bonds, such as hydrogen bonds with acetylated protein targets .
Biochemical Pathways
Chromenes have been found to exhibit various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Chromenes have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the compound’s action . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an important oxygen heterocycle, widely existing in natural products, pharmaceutical agents, and biologically relevant molecules . It has been used broadly in materials science and organic synthesis
Cellular Effects
It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have exhibited antifungal activity against nine phytopathogenic fungi in vitro . This suggests that 2H-chromen-5-amine may also have significant effects on various types of cells and cellular processes.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have shown antifungal activity at a concentration of 50 μg/mL . This suggests that this compound may also exhibit changes in its effects over time in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde with an amine in the presence of a catalyst to form the chromene ring . Another approach involves the use of cyclization reactions that form the benzopyran ring, followed by functionalization to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2H-chromen-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amine group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of functionalized chromenes .
Scientific Research Applications
2H-chromen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2H-chromen-5-amine include:
2H-chromene: Lacks the amine group but shares the chromene core structure.
4H-chromene: Another chromene derivative with different substitution patterns.
Coumarins: A class of compounds with a benzopyranone structure, similar to chromenes but with a lactone ring.
Uniqueness
This compound is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2H-chromen-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDPPXBBMFDMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C=CC=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663631 |
Source
|
Record name | 2H-1-Benzopyran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-16-5 |
Source
|
Record name | 2H-1-Benzopyran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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